molecular formula C15H22BrN3O B10898305 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-bromo-3-methyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B10898305
M. Wt: 340.26 g/mol
InChI Key: DGOBKFUKVMAFRC-UHFFFAOYSA-N
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Description

“N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” is a synthetic organic compound that features a bicyclic structure combined with a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” typically involves the following steps:

    Formation of the Bicyclic Intermediate: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.

    Introduction of the Pyrazole Ring: The pyrazole ring can be introduced via a cyclization reaction involving hydrazine and a 1,3-dicarbonyl compound.

    Coupling of the Bicyclic and Pyrazole Units: The final step involves coupling the bicyclic intermediate with the pyrazole ring through an amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially leading to the formation of amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine

    Pharmacological Studies: The compound could be investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Drug Development: It may serve as a lead compound for the development of new therapeutic agents.

Industry

    Materials Science: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

    Agriculture: It may have applications as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-CHLORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE
  • N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-FLUORO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE

Uniqueness

The uniqueness of “N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-2-(4-BROMO-3-METHYL-1H-PYRAZOL-1-YL)ACETAMIDE” lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom, for example, can make it a versatile intermediate for further functionalization through substitution reactions.

Properties

Molecular Formula

C15H22BrN3O

Molecular Weight

340.26 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-(4-bromo-3-methylpyrazol-1-yl)acetamide

InChI

InChI=1S/C15H22BrN3O/c1-9(13-6-11-3-4-12(13)5-11)17-15(20)8-19-7-14(16)10(2)18-19/h7,9,11-13H,3-6,8H2,1-2H3,(H,17,20)

InChI Key

DGOBKFUKVMAFRC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1Br)CC(=O)NC(C)C2CC3CCC2C3

Origin of Product

United States

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